molecular formula C21H22Cl2FN5O B193316 Crizotinib CAS No. 877399-52-5

Crizotinib

Katalognummer: B193316
CAS-Nummer: 877399-52-5
Molekulargewicht: 450.3 g/mol
InChI-Schlüssel: KTEIFNKAUNYNJU-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Crizotinib is a receptor tyrosine kinase inhibitor primarily targeting the anaplastic lymphoma kinase (ALK), ROS1, and the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinases . These kinases play crucial roles in cell growth and survival, and their dysregulation can lead to the development of cancer .

Mode of Action

This compound works by competitively binding within the ATP-binding pocket of its target kinases, thereby inhibiting their activity . In the case of non-small cell lung cancer (NSCLC) tumors with EML4-ALK rearrangements, this compound inhibits the kinase activity of the fusion protein, effectively suppressing the constitutive signaling that drives the malignant phenotype .

Biochemical Pathways

This compound’s inhibition of ALK, ROS1, and c-Met disrupts several downstream signaling pathways involved in cell proliferation, survival, and angiogenesis . For instance, it has been reported that this compound can induce apoptosis via the mitochondrial pathway, characterized by a decrease in the Bcl2/Bax ratio, dissipation of the mitochondrial membrane potential, and an increase in apoptotic markers .

Pharmacokinetics

This compound exhibits a bioavailability of 43% and is primarily metabolized in the liver by CYP3A4/5 . It has a mean apparent plasma terminal half-life of 42 hours following single doses . Factors such as Asian race, female sex, body weight, creatinine clearance, and total bilirubin levels can influence this compound’s pharmacokinetic parameters .

Result of Action

This compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has been shown to reduce the viability of cancer cells, abolish colony formation, and lead to a loss of cells bearing specific markers . Additionally, it has been found to stimulate immunogenic cell death, enhancing the therapeutic efficacy of other treatments .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to possess antimicrobial efficacy against Gram-positive bacteria, suggesting that microbial composition could potentially influence its action . Furthermore, the presence of drug-resistant mutations can impact the effectiveness of this compound .

Safety and Hazards

Crizotinib may cause an allergic skin reaction and is suspected of causing genetic defects . It may also cause eye irritation . Other side effects include anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Biochemische Analyse

Biochemical Properties

Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It also acts as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .

Cellular Effects

This compound has been shown to inhibit the proliferation of cell lines in a concentration-dependent manner . It significantly increases the number of apoptotic cells compared with the control group . In addition, this compound treatment has been shown to trigger immunogenic cell death (ICD) in cancer cells lacking the intended ALK/ROS1 mutations .

Molecular Mechanism

This compound has an aminopyridine structure, and functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . About 4% of patients with non-small cell lung carcinoma have a chromosomal rearrangement that generates a fusion gene between EML4 (‘echinoderm microtubule-associated protein-like 4’) and ALK (‘anaplastic lymphoma kinase’), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype . The kinase activity of the fusion protein is inhibited by this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to reverse multidrug resistance by inhibiting ABCB1 transport function, without altering ABCB1 expression levels or affecting the Akt and ERK1/2 signaling pathways . The mean apparent plasma terminal half-life of this compound was 42 hours following single doses of this compound in patients .

Dosage Effects in Animal Models

Our study demonstrates that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models . Our findings suggest that caution and regular follow-up should be exercised in lung cancer patients treated with the compound .

Metabolic Pathways

This compound is mainly metabolized in the liver by CYP3A4 and CYP3A5, and undergoes an O-dealkylation, with subsequent phase 2 conjugation . Non-metabolic elimination, such as biliary excretion, cannot be excluded .

Transport and Distribution

This compound, ceritinib, and brigatinib are substrates for the adenosine triphosphate binding-cassette transporter B1, whereas alectinib is not . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by this compound and ceritinib .

Subcellular Localization

The function of NHERF1 to influence this compound sensitivity was depending on its subcellular distribution in cytosol instead of its nucleus localized form . Ectopically overexpressed NHERF1 could be a functional protein for consideration to suppress lung cancers .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Crizotinib umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine Methode beinhaltet die Reaktion von N-geschütztem 4-(3-(5-Fluor-6-nitropyridin-3-yl)-1H-pyrazol-1-yl)piperidin mit einem chiralen Zwischenprodukt, um ein Schlüsselchiral-Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann reduziert und entschützt, um this compound zu ergeben . Die Reaktionsbedingungen sind typischerweise mild und der Prozess ist für die großtechnische Produktion ausgelegt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Herstellung von Kapseln. Eine gängige Methode beinhaltet das Mischen von this compound mit vorgelierter Stärke, Natriumcarboxymethylstärke, Aerosil und Magnesiumstearat. Dieses Gemisch wird dann verkapselt, um die Auflösungsgeschwindigkeit und Bioverfügbarkeit des Arzneimittels zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die Phosphorylierung von ALK, ROS1 und c-Met hemmt, die für seine Antitumoraktivität entscheidend sind .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Kalium-tert-butoxid und Dimethylformamid (DMF). Die Reaktionen werden typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das dann zu einer Kapsel für die orale Verabreichung formuliert wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es wird in der Krebsforschung ausgiebig eingesetzt, um seine Auswirkungen auf ALK-positive und ROS1-positive Tumoren zu untersuchen . Darüber hinaus hat this compound vielversprechende Ergebnisse in der Überwindung der Chemoresistenz bei verschiedenen Krebsarten gezeigt, was es zu einem wertvollen Werkzeug in der Onkologieforschung macht .

Wirkmechanismus

This compound wirkt als Proteinkinase-Inhibitor, indem es kompetitiv innerhalb der ATP-Bindungstasche von Zielkinasen bindet . Es hemmt die Kinaseaktivität des EML4-ALK-Fusionsproteins, das für den malignen Phänotyp bei bestimmten Arten von NSCLC verantwortlich ist . Durch die Blockierung dieser Aktivität stoppt this compound effektiv das Wachstum und die Proliferation von Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions: Crizotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the phosphorylation of ALK, ROS1, and c-Met, which are crucial for its anti-tumor activity .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium tert-butoxide and dimethylformamide (DMF). The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Major Products Formed: The major product formed from these reactions is this compound itself, which is then formulated into a capsule for oral administration .

Eigenschaften

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009329
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d'Origine Nantais (RON). When activated, ALK inhibits apoptosis and promotes cell proliferation, and ALK-gene translocations can lead to the expression of oncogenic fusion proteins. A small portion of non-small cell lung cancer (NSCLC) patients have ALK-positive tumors. Most of these cases are characterized by the fusion of ALK with the chimeric protein echinoderm microtubule-associated protein-like 4 (EML4), resulting in increased kinase activity. Crizotinib inhibits ALK by inhibiting its phosphorylation and creating an inactive protein conformation. This ultimately lowers the proliferation of cells carrying this genetic mutation and tumour survivability. _In vitro_ assays on tumor cell lines demonstrated that crizotinib inhibits ALK, ROS1, and c-Met phosphorylation in a concentration-dependent manner. _In vivo_ studies in mice with tumor xenografts that expressed EML4- or nucleophosmin (NPM)-ALK fusion proteins or c-Met showed that crizotinib has antitumor activity.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

877399-52-5
Record name Crizotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crizotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crizotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crizotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIZOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crizotinib
Reactant of Route 2
Reactant of Route 2
Crizotinib
Reactant of Route 3
Crizotinib
Reactant of Route 4
Reactant of Route 4
Crizotinib
Reactant of Route 5
Crizotinib
Reactant of Route 6
Crizotinib
Customer
Q & A

Q1: What is the primary mechanism of action of Crizotinib?

A: this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs) []. Specifically, it targets anaplastic lymphoma kinase (ALK) and mesenchymal epithelial transition factor (MET), also known as hepatocyte growth factor receptor (HGFR) []. By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation and activation, thus blocking downstream signaling pathways involved in tumor cell growth and survival [].

Q2: What are the key downstream effects of this compound's inhibition of ALK and MET?

A2: this compound's inhibition of ALK and MET leads to a cascade of downstream effects that ultimately suppress tumor growth and survival. These include:

  • Reduced Cellular Proliferation: By inhibiting ALK and MET, this compound disrupts signaling cascades crucial for cell cycle progression, effectively slowing down or halting tumor cell proliferation [].
  • Induction of Apoptosis: this compound can tip the balance within the cell towards programmed cell death (apoptosis) by affecting the expression of pro-apoptotic proteins like PUMA and Bim [].
  • Inhibition of Metastasis: ALK and MET are implicated in processes that allow cancer cells to invade surrounding tissues and spread to distant sites. By inhibiting these kinases, this compound potentially impedes tumor metastasis [].
  • Decreased Angiogenesis: There is evidence that this compound may reduce the formation of new blood vessels that tumors need to grow, further limiting their development [].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. For detailed structural information, please refer to drug databases or publications specifically addressing the chemical characterization of this compound.

Q4: Does this compound possess any catalytic properties itself?

A4: No, this compound is not known to possess catalytic properties. Its mechanism of action relies on inhibiting the catalytic activity of its target kinases, ALK and MET, rather than acting as a catalyst itself.

Q5: Have computational methods been used to study this compound resistance?

A: Yes, computational methods like adaptive biasing force (ABF) simulations and free energy calculations have been employed to understand the resistance mechanisms of this compound []. These studies helped to elucidate how mutations in the ALK kinase domain (e.g., L1152R, G1202R, and S1206Y) can weaken this compound's binding affinity, leading to drug resistance [].

Q6: How do structural modifications of this compound affect its activity?

A: Although the provided research does not detail specific structural modifications of this compound, it highlights the significance of the ALK kinase domain in drug resistance. Mutations within this domain can alter this compound's binding affinity and, consequently, its efficacy []. This underscores the importance of structure-activity relationship (SAR) studies in developing next-generation ALK inhibitors that can overcome such resistance mechanisms [, ].

Q7: What are the known mechanisms of resistance to this compound in ALK-positive NSCLC?

A7: Several mechanisms of acquired resistance to this compound have been identified in ALK-positive NSCLC. These include:

  • Secondary mutations within the ALK kinase domain: These mutations, such as L1196M and G2032R, can alter the binding site of this compound, rendering it less effective [, , ].
  • ALK gene amplification: Increased copies of the ALK fusion gene can lead to an overproduction of the target protein, diluting the inhibitory effect of this compound [, ].
  • Activation of alternative bypass signaling pathways: Cancer cells can circumvent ALK inhibition by activating other signaling pathways that promote survival and proliferation, such as EGFR signaling [, ].
  • Tumor heterogeneity: Different subpopulations of tumor cells may harbor varying sensitivities to this compound, allowing resistant clones to emerge under selective pressure [].

Q8: Is there cross-resistance between this compound and other ALK inhibitors?

A: Yes, cross-resistance can occur. For example, the ALK G1202R mutation has been associated with resistance to this compound, ceritinib, and alectinib []. This highlights the need for next-generation inhibitors with distinct binding profiles to overcome a broader range of resistance mechanisms [].

Q9: Is there a correlation between this compound plasma concentration and its efficacy?

A: Research suggests a potential link between minimum plasma concentration (Cmin) of this compound and its efficacy []. Patients with Cmin above a proposed threshold of 235 ng/mL tended to have longer progression-free survival (PFS) compared to those below this threshold []. These findings support the potential utility of therapeutic drug monitoring to optimize this compound treatment [].

Q10: Has this compound demonstrated efficacy in preclinical models of ALK-positive cancers?

A10: Yes, this compound has shown substantial preclinical activity against ALK-positive cancers in various models, including:

  • Cell lines: this compound effectively inhibits the growth and survival of ALK-positive cell lines derived from various cancer types, including NSCLC, anaplastic large cell lymphoma (ALCL), and others [, ].
  • Xenograft models: In vivo studies using mice implanted with human tumor cells have demonstrated that this compound can significantly shrink tumors and prolong survival [, ].
  • Orthotopic brain models: this compound has shown efficacy in preclinical models of brain metastases, suggesting potential for treating central nervous system (CNS) involvement [].

Q11: What is the role of PUMA in this compound-induced apoptosis in colon cancer cells?

A: Research has identified PUMA, a pro-apoptotic protein, as a crucial mediator of this compound-induced apoptosis in colon cancer cells []. This compound treatment leads to PUMA upregulation, which in turn triggers apoptosis []. Notably, PUMA deficiency diminishes the apoptotic response and therapeutic effectiveness of this compound in colon cancer models [], highlighting PUMA's importance in this context.

Q12: What analytical techniques are employed to quantify this compound in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the sensitive and specific quantification of this compound in biological samples, such as plasma and tissues []. This technique enables researchers to accurately measure drug concentrations for pharmacokinetic studies and therapeutic drug monitoring [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.